2-(Dimethoxymethyl)-5-(methoxymethyl)furan

Descripción general

Descripción

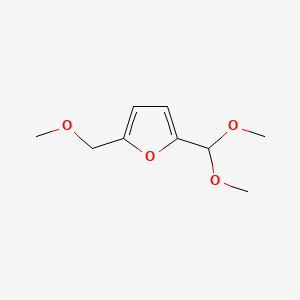

2-(Dimethoxymethyl)-5-(methoxymethyl)furan is an organic compound with the molecular formula C8H12O4 It is a derivative of furan, characterized by the presence of methoxymethyl groups at the 2 and 5 positions of the furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan typically involves the reaction of furan derivatives with methoxymethylating agents. One common method is the reaction of furan with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethoxymethyl)-5-(methoxymethyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with aldehyde or carboxylic acid groups.

Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.

Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(formyl)-5-(methoxymethyl)furan or 2-(carboxyl)-5-(methoxymethyl)furan.

Reduction: Formation of 2-(hydroxymethyl)-5-(methoxymethyl)furan.

Substitution: Formation of various substituted furans depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Dimethoxymethyl)-5-(methoxymethyl)furan has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mecanismo De Acción

The mechanism of action of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan involves its interaction with various molecular targets and pathways. The methoxymethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(Dimethoxymethyl)furan: Lacks the additional methoxymethyl group at the 5 position.

5-(Methoxymethyl)furan: Lacks the methoxymethyl group at the 2 position.

2,5-Dimethylfuran: Contains methyl groups instead of methoxymethyl groups.

Uniqueness

2-(Dimethoxymethyl)-5-(methoxymethyl)furan is unique due to the presence of methoxymethyl groups at both the 2 and 5 positions, which imparts distinct chemical and physical properties.

Actividad Biológica

2-(Dimethoxymethyl)-5-(methoxymethyl)furan (CAS Number: 110339-34-9) is a furan derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two methoxymethyl groups attached to a furan ring, contributing to its chemical properties and biological effects.

- Molecular Formula : C9H14O4

- Molecular Weight : 186.21 g/mol

- Purity : ≥ 99%

- Physical State : Typically found as a liquid or solid depending on the conditions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

Studies have reported that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Table 1: Antimicrobial activity of related furan compounds.

Anticancer Activity

Recent studies have explored the anticancer potential of furan derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (Caco-2), and leukemia (HL-60).

Case Study: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells showed a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 50 to 200 µg/mL.

| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 50 | 85 | 10 |

| 100 | 70 | 25 |

| 200 | 40 | 60 |

Table 2: Effects of varying concentrations of this compound on MCF-7 cell viability and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, it has been suggested that the methoxy groups enhance lipophilicity, facilitating membrane penetration and subsequent intracellular effects.

Propiedades

IUPAC Name |

2-(dimethoxymethyl)-5-(methoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSLPVCXVFBZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30763252 | |

| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110339-34-9 | |

| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of DMMF in the context of biofuel production?

A1: DMMF is identified as a potential biodiesel candidate or additive in the research paper []. It is produced alongside other promising compounds like 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 5-(methoxymethyl)-2-furaldehyde (MMF) from fructose, a readily available sugar. The study highlights a novel, efficient catalytic process using a silica gel-supported nitric acid (SiO2-HNO3) catalyst for converting fructose to these valuable furan derivatives. This method demonstrates a promising avenue for sustainable biofuel production from renewable carbohydrate sources.

Q2: What are the key findings regarding the production of DMMF from fructose as described in the research?

A2: The research [] demonstrates a two-step process for DMMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO). Subsequently, methanol is added to the reaction system, facilitating the conversion of 5-HMF to DMMF via acetalization. This one-pot, two-step method achieved a notable DMMF yield of 34% at 150 °C using the SiO2-HNO3 catalyst and a DMSO-methanol solvent system. This approach offers several advantages, including facile catalyst recycling and the utilization of readily available, renewable starting materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.